
(S)-1-(4-Pyridinyl)-3-butene-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Pyridinyl)-3-butene-1-ol, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
(S)-1-(4-Pyridinyl)-3-butene-1-ol acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor by (S)-1-(4-Pyridinyl)-3-butene-1-ol leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signals that ultimately result in improved cognitive function, reduced inflammation, and enhanced neuroprotection.
Biochemical and Physiological Effects
(S)-1-(4-Pyridinyl)-3-butene-1-ol has been shown to have a number of biochemical and physiological effects in animal models of neurological and psychiatric disorders. These effects include increased levels of brain-derived neurotrophic factor (BDNF), reduced levels of pro-inflammatory cytokines, and enhanced synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of (S)-1-(4-Pyridinyl)-3-butene-1-ol for lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows researchers to study the specific effects of α7 receptor activation without interference from other receptors. However, one limitation of (S)-1-(4-Pyridinyl)-3-butene-1-ol is its relatively short half-life, which may require frequent dosing in some experimental settings.
将来の方向性
There are many potential future directions for research on (S)-1-(4-Pyridinyl)-3-butene-1-ol. One area of interest is the development of more potent and selective α7 nicotinic acetylcholine receptor agonists, which could have even greater therapeutic potential for neurological and psychiatric disorders. Another area of interest is the exploration of the mechanisms underlying the beneficial effects of (S)-1-(4-Pyridinyl)-3-butene-1-ol, which could lead to the development of new treatments for these disorders. Finally, there is a need for further studies to determine the safety and efficacy of (S)-1-(4-Pyridinyl)-3-butene-1-ol in humans, which could pave the way for clinical trials and eventual FDA approval for therapeutic use.
Conclusion
(S)-1-(4-Pyridinyl)-3-butene-1-ol is a selective agonist for the α7 nicotinic acetylcholine receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders. While there are some limitations to its use in lab experiments, there are many potential future directions for research on (S)-1-(4-Pyridinyl)-3-butene-1-ol, including the development of more potent and selective α7 receptor agonists, the exploration of underlying mechanisms, and the determination of safety and efficacy in humans.
合成法
The synthesis of (S)-1-(4-Pyridinyl)-3-butene-1-ol involves a multi-step process that starts with the reaction of 4-pyridinecarboxaldehyde with crotonaldehyde to form the intermediate product 4-(3-oxobut-1-en-1-yl)pyridine. The intermediate is then reduced with sodium borohydride to produce (S)-1-(4-pyridinyl)-3-butene-1-ol, which is the final product of the synthesis process.
科学的研究の応用
(S)-1-(4-Pyridinyl)-3-butene-1-ol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders.
特性
CAS番号 |
144635-04-1 |
|---|---|
製品名 |
(S)-1-(4-Pyridinyl)-3-butene-1-ol |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
(1S)-1-pyridin-4-ylbut-3-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7,9,11H,1,3H2/t9-/m0/s1 |
InChIキー |
WEPJYMIOJMZLBS-VIFPVBQESA-N |
異性体SMILES |
C=CC[C@@H](C1=CC=NC=C1)O |
SMILES |
C=CCC(C1=CC=NC=C1)O |
正規SMILES |
C=CCC(C1=CC=NC=C1)O |
同義語 |
4-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



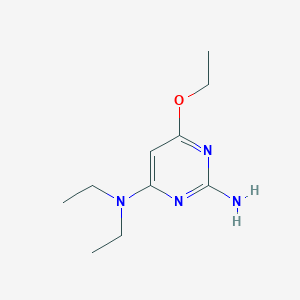
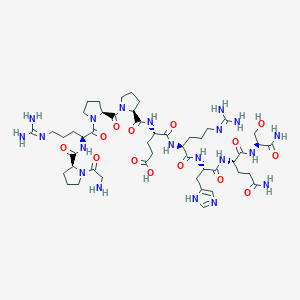
![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
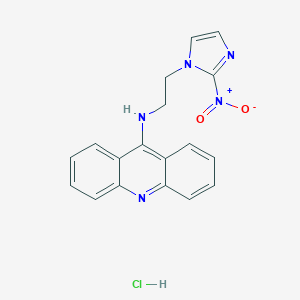
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

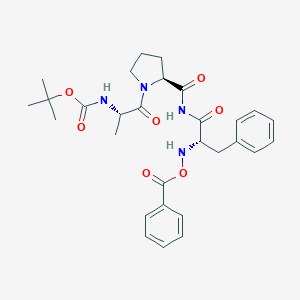
![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
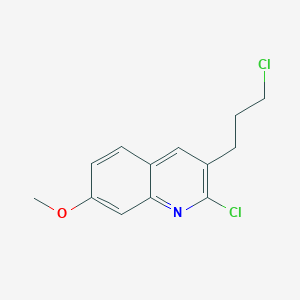
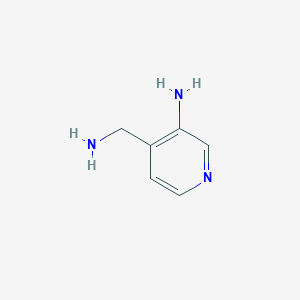
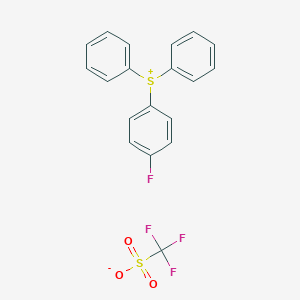
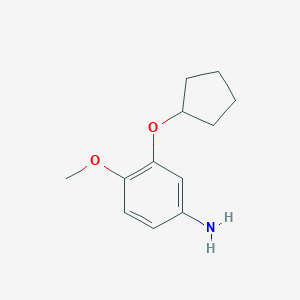
![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)